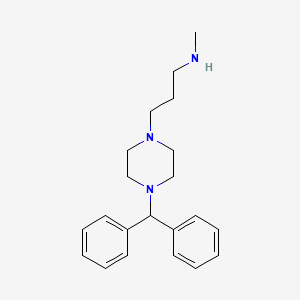

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine

Description

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a secondary amine characterized by a benzhydryl-substituted piperazine ring linked to an N-methyl-1-propanamine chain.

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3/c1-22-13-8-14-23-15-17-24(18-16-23)21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNBULLXHNJBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H31N3

- Molecular Weight : 337.50 g/mol

- CAS Number : 1040692-49-6

The biological activity of 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine may involve multiple mechanisms, primarily through its interaction with various receptors and enzymes. It is hypothesized to act as an antagonist or modulator at certain neurotransmitter receptors, which can influence pathways related to mood regulation, anxiety, and potentially cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzhydryl-piperazine derivatives has shown that these compounds can inhibit histone deacetylases (HDACs), which are implicated in various cancers. In vitro studies demonstrated that specific derivatives exhibited significant anti-breast cancer activity by inhibiting HDAC6 with nanomolar IC50 values .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | <100 | HDAC inhibition | |

| MCF-7 | <100 | HDAC inhibition |

Neuropharmacological Effects

The compound's structural features suggest it may also interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. The piperazine moiety is often associated with such activities in pharmacological studies.

Case Study 1: HDAC Inhibition and Cancer Treatment

In a study published in ACS Omega, researchers synthesized a series of piperazine-based compounds, including derivatives similar to 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine. These compounds were evaluated for their ability to inhibit HDACs in vitro and showed promising results in reducing tumor cell viability in breast cancer models .

Case Study 2: Neurotransmitter Modulation

Another study investigated the effects of piperazine derivatives on neurotransmitter systems. The findings indicated that certain modifications to the piperazine ring could enhance binding affinity for serotonin receptors, suggesting potential use in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine or Heterocyclic Moieties

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Tricyclic Derivatives

Compounds such as N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (7) and its memantine-derived analog (9) share the piperazine-propanamine backbone but incorporate tricyclic or adamantane groups instead of benzhydryl. The benzhydryl group in the target compound may similarly modulate receptor interactions but with distinct steric and electronic effects .

Trimipramine-like Compounds

Trimipramine, a tricyclic antidepressant with an N,N,2-trimethyl-1-propanamine side chain, inhibits SGLT1 (43% inhibition) and SGLT2. Structural comparisons reveal that N-methylation (as in desipramine, N-methyl-1-propanamine) abolishes SGLT inhibition, while bulkier substituents (e.g., benzhydrylpiperazinyl) may redirect activity toward other targets, such as neurotransmitter transporters .

Cyclobenzaprine Related Compound B

Cyclobenzaprine Related Compound B (3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine) shares the N-methylpropanamine chain but replaces the benzhydrylpiperazinyl group with a tricyclic dibenzo system. This structural variation correlates with muscle relaxant properties in cyclobenzaprine, highlighting how aromatic systems dictate therapeutic outcomes .

Secondary Amines with N-Methylpropanamine Chains

Nortriptyline

Nortriptyline (3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine) is a secondary amine antidepressant and amitriptyline metabolite. Its tricyclic aromatic system and N-methylpropanamine chain enable norepinephrine reuptake inhibition. The benzhydrylpiperazinyl group in the target compound may similarly engage monoamine transporters but with altered specificity due to divergent aromatic interactions .

Phenoxy-Substituted Analogs

Compounds like 3-(4-chlorophenoxy)-N-methyl-1-propanamine and 3-(2-ethylphenoxy)-N-methyl-1-propanamine feature phenoxy groups instead of piperazinyl or tricyclic systems.

Key Comparative Data

Table 1: Structural and Functional Comparison of Selected Compounds

Research Findings and Implications

- Impact of Aromatic Groups: The benzhydrylpiperazinyl group’s bulk and lipophilicity may enhance CNS penetration compared to smaller substituents (e.g., phenoxy) but reduce selectivity compared to planar tricyclic systems (e.g., nortriptyline) .

- Role of N-Methylation: N-methylation in the propanamine chain is critical for metabolic stability and receptor engagement. Its absence (e.g., desipramine) or presence (e.g., nortriptyline) modulates transporter affinity .

- Synthetic Challenges : Analogous compounds synthesized via nucleophilic substitution and condensation (e.g., ) suggest feasible routes for producing the target compound, though purity and yield optimization remain challenges .

Preparation Methods

General Synthetic Approach

The synthesis of 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine typically proceeds through the following key steps:

- Formation of the benzhydryl-substituted piperazine intermediate

- Alkylation to introduce the propanamine side chain

- N-methylation of the terminal amine

These steps are carried out under controlled conditions to ensure high yield and purity of the target compound.

Detailed Preparation Protocols

Synthesis of 3-(4-Benzhydryl-1-piperazinyl)-1-propanamine Intermediate

An analogous compound, 3-(4-benzhydryl-1-piperazinyl)-1-propanamine, serves as a key intermediate in the preparation of the N-methyl derivative. According to reported literature, this intermediate can be synthesized via the reaction of a benzhydryl-substituted piperazine with a propanamine moiety under specific conditions:

-

- Solvent: Ethanol

- Reagents: Hydrazine hydrate

- Temperature: 80 °C

- Duration: 5 hours

Procedure:

The benzhydryl-piperazine precursor is dissolved in ethanol, followed by the dropwise addition of hydrazine hydrate. The mixture is maintained at 80 °C for 5 hours with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove residues, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography using a gradient elution system composed of petroleum ether and ethyl acetate with 1% triethylamine as an additive.Yield: Approximately 67% of the intermediate compound is obtained after purification.

Alternative Synthetic Strategies and Research Findings

Condensation of Nitriles with Amines

The same patent also discusses a process involving the condensation of nitriles with primary or secondary amines in the presence of diisobutylaluminum hydride (DIBAL-H) to form imines, which are then reduced to amines. This method is particularly useful for synthesizing enantiomerically pure amines and could be adapted for the preparation of complex piperazine derivatives.

Summary of Preparation Methods

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of benzhydryl-piperazine intermediate | Benzhydryl-piperazine + hydrazine hydrate in ethanol, 80 °C, 5 h | 67 | Purified by silica gel chromatography |

| 2 | Alkylation to introduce propanamine side chain | Typically alkyl halides under basic conditions (literature inferred) | Not specified | Requires controlled conditions to avoid side reactions |

| 3 | N-Methylation of amine | Reductive methylation (formaldehyde + NaBH3CN) or alkylation (methyl iodide) | Not specified | Selectivity important to prevent over-alkylation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and reductive alkylation. For example, piperazine derivatives are often prepared by reacting benzhydryl halides with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by alkylation with N-methylpropanamine precursors. Critical parameters include temperature control (reflux conditions), stoichiometric ratios, and purification via precipitation or column chromatography .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the benzhydryl, piperazinyl, and N-methylpropanamine moieties. Mass spectrometry (MS) provides molecular weight validation. For example, the benzhydryl group shows aromatic proton signals at δ 7.2–7.4 ppm, while the piperazinyl protons appear as multiplets between δ 2.5–3.5 ppm .

Q. What in vitro assays are typically employed to assess the biological activity of this compound?

- Methodological Answer : Receptor binding assays (e.g., histamine H1/H4 receptors) and enzyme inhibition studies (e.g., acetylcholinesterase) are common. Competitive binding assays using radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors) can quantify affinity (Ki values). Dose-response curves are generated to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across studies?

- Methodological Answer : Variations in assay conditions (e.g., buffer pH, cell lines) and compound purity must be standardized. For instance, impurities like 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine (a structural analog) can skew results. Use HPLC-validated purity (>98%) and replicate assays under controlled conditions .

Q. What chromatographic strategies are recommended for separating this compound from structurally similar impurities?

- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile:phosphate buffer at pH 3.0) improves resolution. Adjusting the ion-pair reagent concentration (e.g., 0.1% trifluoroacetic acid) minimizes silanol interactions, reducing peak tailing. Retention times should be validated against known standards .

Q. How can metabolic stability be enhanced for preclinical development?

- Methodological Answer : Introduce fluorine or methoxy groups to block cytochrome P450-mediated oxidation. For example, substituting the benzhydryl moiety with fluorinated analogs reduces hepatic clearance. In vitro microsomal stability assays (e.g., human liver microsomes) guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.